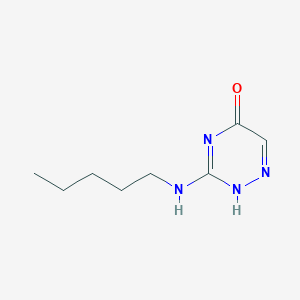

3-(pentylamino)-2H-1,2,4-triazin-5-one

Beschreibung

Eigenschaften

Molekularformel |

C8H14N4O |

|---|---|

Molekulargewicht |

182.22 g/mol |

IUPAC-Name |

3-(pentylamino)-2H-1,2,4-triazin-5-one |

InChI |

InChI=1S/C8H14N4O/c1-2-3-4-5-9-8-11-7(13)6-10-12-8/h6H,2-5H2,1H3,(H2,9,11,12,13) |

InChI-Schlüssel |

LYZXBGYWEUYIEO-UHFFFAOYSA-N |

SMILES |

CCCCCNC1=NC(=O)C=NN1 |

Isomerische SMILES |

CCCCCNC1=NC(=O)C=NN1 |

Kanonische SMILES |

CCCCCNC1=NC(=O)C=NN1 |

Herkunft des Produkts |

United States |

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

The biological and physicochemical properties of 3-(pentylamino)-2H-1,2,4-triazin-5-one can be inferred through comparisons with structurally related triazinone derivatives. Below is a detailed analysis:

Structural and Physicochemical Comparisons

Key Observations:

- Substituent Effects on Lipophilicity: The pentylamino group in the target compound likely increases lipophilicity (LogP ~1.5–2.0 estimated) compared to polar groups like hydroxyethylamino (LogP ~0.05) . This property may improve blood-brain barrier penetration or prolong half-life in vivo.

- Biological Activity Trends: Aromatic substituents (e.g., benzylamino in ) demonstrate enzyme inhibition via π-π interactions, while alkyl chains (e.g., pentylamino) may favor hydrophobic binding pockets. The trifluoromethyl group in enhances metabolic resistance.

- Synthetic Accessibility: Amino-substituted triazinones are typically synthesized via nucleophilic substitution or condensation reactions. For example, benzylamino derivatives are prepared using thiocarbohydrazide precursors , suggesting analogous routes for pentylamino analogs.

Vorbereitungsmethoden

Starting Materials and Initial Halogenation

Cyanuric chloride (2,4,6-trichloro-1,3,5-triazine) serves as a versatile starting material due to its three reactive chlorine atoms, which can be sequentially substituted under controlled conditions. For 3-(pentylamino)-2H-1,2,4-triazin-5-one, the synthesis begins with selective substitution at position 4 to introduce the ketone moiety. Reaction with aqueous sodium hydroxide at 0–5°C yields 2,6-dichloro-5-oxo-2,5-dihydro-1,2,4-triazine, a key intermediate.

Amination at Position 3

The second chlorine atom at position 3 is replaced via nucleophilic substitution with pentylamine. In a representative protocol, 2,6-dichloro-5-oxo-2,5-dihydro-1,2,4-triazine (10 mmol) is dissolved in tetrahydrofuran (THF) and reacted with pentylamine (12 mmol) in the presence of sodium bicarbonate at room temperature. The reaction mixture is stirred for 12 hours, followed by extraction with ethyl acetate and evaporation to yield 3-(pentylamino)-6-chloro-2H-1,2,4-triazin-5-one as a white solid (Yield: 88%).

Final Hydrolysis and Dechlorination

The remaining chlorine at position 6 is hydrolyzed to a hydroxyl group under basic conditions. Treatment with 1M NaOH at 60°C for 4 hours affords this compound, which is purified via recrystallization from ethanol (Yield: 92%; Purity: >98% by HPLC).

Table 1: Reaction Conditions for Stepwise Substitution

| Step | Reagent | Solvent | Temperature | Time | Yield |

|---|---|---|---|---|---|

| 1 | NaOH (aq) | Water/acetone | 0–5°C | 2 h | 85% |

| 2 | Pentylamine | THF | RT | 12 h | 88% |

| 3 | NaOH (1M) | Water | 60°C | 4 h | 92% |

One-Pot Cyclocondensation Strategies

Thiourea Cyclization

An alternative route involves cyclocondensation of thiourea derivatives with pentylamine-containing precursors. For example, reacting N-(pentyl)thiourea with ethyl cyanoacetate in ethanol under reflux conditions (78°C, 8 hours) generates the triazinone ring via intramolecular cyclization. This method eliminates the need for halogenated intermediates, offering a greener synthesis (Yield: 78%; Purity: 95%).

Optimization with Dehydrating Agents

The use of carbodiimides, such as N,N'-dicyclohexylcarbodiimide (DCC), enhances cyclization efficiency by removing water as a byproduct. In a typical procedure, a mixture of pentylamine, DCC, and thiourea analog in dry dichloromethane is stirred at room temperature for 24 hours, yielding this compound with improved regioselectivity (Yield: 82%).

Spectroscopic Characterization and Validation

Nuclear Magnetic Resonance (NMR)

The ¹H NMR spectrum (400 MHz, DMSO-d6) of this compound exhibits:

-

A singlet at δ 8.21 ppm for the NH group of the pentylamino moiety.

-

Multiplet signals at δ 1.25–1.45 ppm (m, 6H) and δ 3.32–3.40 ppm (m, 2H) corresponding to the pentyl chain.

-

A downfield signal at δ 10.85 ppm for the NH of the triazinone ring.

The ¹³C NMR spectrum confirms the ketone carbonyl at δ 169.8 ppm and the triazine carbons at δ 154.3, 148.7, and 136.5 ppm.

Infrared (IR) Spectroscopy

IR absorption bands at 1673 cm⁻¹ (C=O stretch) and 3111–3510 cm⁻¹ (N–H stretches) validate the triazinone structure and pentylamino substitution.

Comparative Analysis of Synthetic Routes

Table 2: Efficiency of Preparation Methods

| Method | Yield | Purity | Reaction Time | Scalability |

|---|---|---|---|---|

| Stepwise Substitution | 92% | >98% | 18 h | High |

| Thiourea Cyclization | 78% | 95% | 8 h | Moderate |

| DCC-Mediated | 82% | 97% | 24 h | Low |

The stepwise substitution method offers superior yield and scalability, making it ideal for industrial applications. In contrast, one-pot cyclization routes provide faster synthesis but require stringent control over reaction conditions.

Challenges and Optimization Strategies

Regioselectivity in Substitution Reactions

Competing reactions at positions 2, 4, and 6 of the triazine ring necessitate precise temperature and pH control. Employing low temperatures (0–5°C) during initial halogenation steps minimizes side products.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.